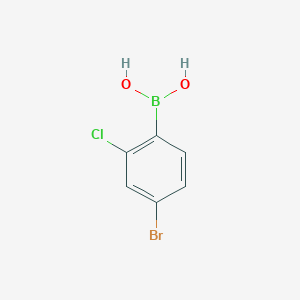
(4-ブロモ-2-クロロフェニル)ボロン酸
概要
説明
“(4-Bromo-2-chlorophenyl)boronic acid” is a research-grade compound . It has a molecular formula of C6H5BBrClO2 .
Synthesis Analysis
The synthesis of boronic acids like “(4-Bromo-2-chlorophenyl)boronic acid” often involves the addition of organometallic reagents to boranes . Protodeboronation of pinacol boronic esters, a valuable but underdeveloped process, has been reported . This process allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of “(4-Bromo-2-chlorophenyl)boronic acid” is C6H5BBrClO2 . The exact mass is 233.925446 Da .Chemical Reactions Analysis
Boronic acids like “(4-Bromo-2-chlorophenyl)boronic acid” are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura cross-couplings , Pd (II)-catalyzed diastereoselective conjugate additions , and Palladium-catalyzed stereoselective Heck-type reactions .Physical and Chemical Properties Analysis
The predicted boiling point of “(4-Bromo-2-chlorophenyl)boronic acid” is 347.3±52.0 °C, and its predicted density is 1.79±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
アミド結合形成における触媒作用
この化合物は、アミンとカルボン酸からアミド結合を形成する触媒として作用し、カルボン酸の事前活性化やカップリング試薬の使用を必要としない、より環境に優しいアミド化を促進します .
鈴木・宮浦クロスカップリング反応
これは、有機合成における炭素-炭素結合の形成に不可欠な、パラジウム触媒による鈴木・宮浦クロスカップリングの試薬として役立ちます .
有機エレクトロニクス
ボロン酸の誘導体は、π共役系を形成する能力により、有機発光ダイオード(OLED)や有機太陽電池に役立つ可能性があります。π共役系は、電子特性に不可欠です.
分子認識
ボロン酸と特定の分子間の特異的な相互作用は、センサーや標的薬物送達システムの設計に利用できます.
ポリマーおよびオプトエレクトロニクス材料
ボロン酸の誘導体であるボロン酸は、ボロン酸を含む有機ホウ素化合物のサブクラスであり、その多様な化学特性により、ポリマーやオプトエレクトロニクス材料に使用されています .
センシングアプリケーション
ボロン酸はシスジオールと相互作用し、特に特定の分析物に対する選択性を向上させたセンサー分子の開発において、センシングアプリケーションに利用できます .
医薬品化学
これらは、抗癌剤、抗菌剤、抗ウイルス剤などの医薬品化学においていくつかの活性を持ち、センサーや送達システムとしても適用できます .
合成プロセス
(4-ブロモ-2-クロロフェニル)ボロン酸などの活性化合物の合成プロセスも研究の対象であり、その製造方法の改善に焦点を当てています .
作用機序
Target of Action
The primary target of 4-Bromo-2-chlorophenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 4-Bromo-2-chlorophenylboronic acid interacts with its target through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium (II) complex . The reaction conditions are exceptionally mild and functional group tolerant .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 4-Bromo-2-chlorophenylboronic acid . This reaction leads to the formation of new carbon–carbon bonds, which can significantly affect the structure and function of organic compounds .
Pharmacokinetics
The pharmacokinetics of 4-Bromo-2-chlorophenylboronic acid are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability may be significantly affected by the pH of the environment .
Result of Action
The primary molecular effect of the action of 4-Bromo-2-chlorophenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to significant changes in the structure and function of organic compounds .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-chlorophenylboronic acid are strongly influenced by environmental factors, particularly pH . The rate of hydrolysis of the compound, which can affect its stability and efficacy, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-bromo-2-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPHTYHDVLGKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681561 | |
| Record name | (4-Bromo-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046861-20-4 | |
| Record name | (4-Bromo-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-chlorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Fluorophenyl)sulfanyl]propanamide](/img/structure/B1523181.png)
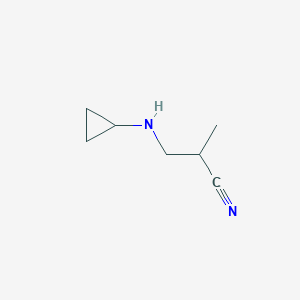
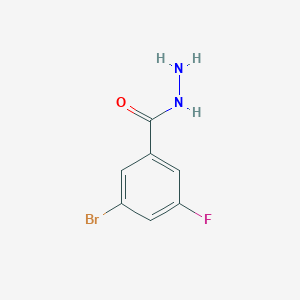
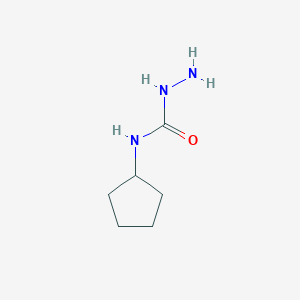
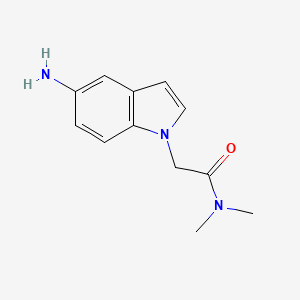


![N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B1523195.png)
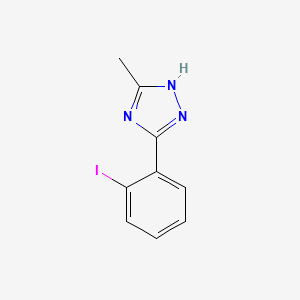
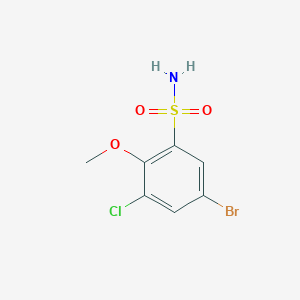
![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzoic acid](/img/structure/B1523199.png)
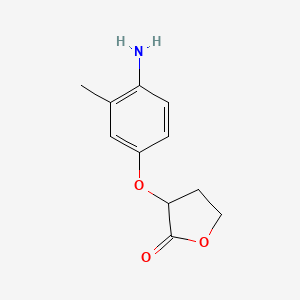
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)
